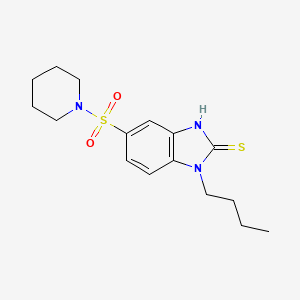
1-butyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole core, a butyl group, a piperidine sulfonyl group, and a thiol group. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation of the benzodiazole core using butyl halides in the presence of a base such as potassium carbonate.
Sulfonylation with Piperidine: The piperidine sulfonyl group can be introduced by reacting the intermediate compound with piperidine sulfonyl chloride in the presence of a base like triethylamine.
Thiol Group Addition: The thiol group can be added through nucleophilic substitution reactions using thiol-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-butyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced under mild conditions to modify the benzodiazole core or the sulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole core or the piperidine sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, triethylamine.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of the thiol group.
Substituted Benzodiazoles: Formed through nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
1-butyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of 1-butyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiol group may play a crucial role in binding to proteins or enzymes, while the benzodiazole core may interact with nucleic acids or other biomolecules. These interactions can lead to modulation of biological processes, such as inhibition of enzyme activity or disruption of cellular functions.
Comparison with Similar Compounds
1-butyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol can be compared with other benzodiazole derivatives, such as:
1-butyl-1H-1,3-benzodiazole-2-thiol: Lacks the piperidine sulfonyl group, which may result in different chemical and biological properties.
5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol: Lacks the butyl group, which may affect its solubility and reactivity.
1-butyl-5-(morpholine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol: Contains a morpholine sulfonyl group instead of a piperidine sulfonyl group, which may alter its biological activity.
The uniqueness of this compound lies in the combination of its functional groups, which impart specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
3-butyl-6-piperidin-1-ylsulfonyl-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-2-3-11-19-15-8-7-13(12-14(15)17-16(19)22)23(20,21)18-9-5-4-6-10-18/h7-8,12H,2-6,9-11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHLXAVXLHASGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{14-Benzyl-10,17-dimethyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl}phenol](/img/structure/B2569236.png)
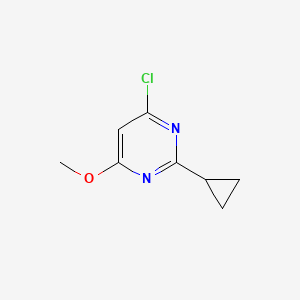
![4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2569239.png)
![3-(2-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2569242.png)
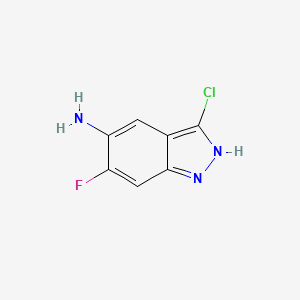
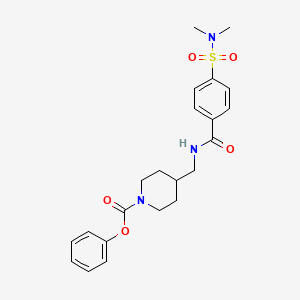
![6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2569246.png)
![5-ethyl-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2569247.png)
![3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2569250.png)
![[3-(propylcarbamoylamino)phenyl] 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2569252.png)
![Ethyl 2-(4-(benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2569254.png)
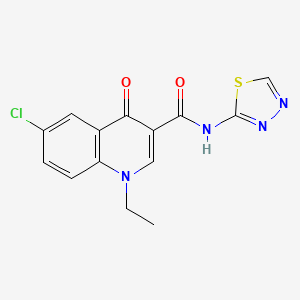
![2-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]amino}-5-methylbenzenecarboxylic acid](/img/structure/B2569258.png)
![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2569259.png)
